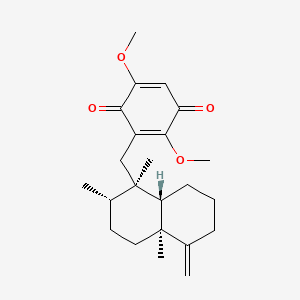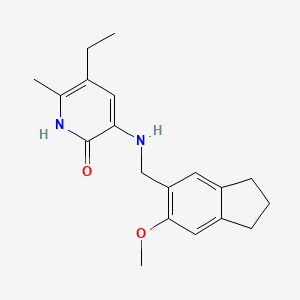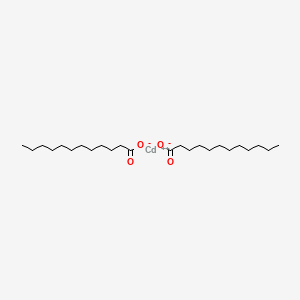
Cadmium laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium laurate is a cadmium salt of lauric acid, a fatty acid commonly found in various plant and animal fats. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically used as a stabilizer in polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s durability .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium laurate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with sodium laurate in an aqueous medium. The reaction typically involves the following steps:
- Dissolve cadmium salt in water to form a cadmium ion solution.
- Dissolve sodium laurate in water to form a laurate ion solution.
- Mix the two solutions, resulting in the precipitation of this compound.
- Filter and wash the precipitate to remove any impurities.
- Dry the this compound under vacuum or at a low temperature to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Cadmium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and lauric acid.
Reduction: Reduction reactions involving this compound typically result in the formation of cadmium metal and lauric acid.
Substitution: this compound can undergo substitution reactions where the laurate ion is replaced by other anions, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions of other salts, such as sodium chloride or sodium nitrate.
Major Products Formed:
Oxidation: Cadmium oxide and lauric acid.
Reduction: Cadmium metal and lauric acid.
Substitution: Cadmium chloride or cadmium nitrate and sodium laurate.
科学研究应用
Cadmium laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based nanoparticles and quantum dots.
Biology: Investigated for its antimicrobial properties, particularly against bacterial pathogens.
Industry: Used as a stabilizer in PVC and other polymers, enhancing their thermal stability and durability.
作用机制
The mechanism of action of cadmium laurate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting normal calcium signaling pathways and affecting cellular functions.
Modulating gene expression: Cadmium ions can cause epigenetic changes, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis.
相似化合物的比较
Cadmium laurate can be compared with other cadmium carboxylates, such as cadmium stearate and cadmium palmitate. These compounds share similar properties and applications but differ in their fatty acid chain lengths and specific uses:
Cadmium stearate: Used as a stabilizer in PVC and as a lubricant in various industrial applications.
Cadmium palmitate: Used in the production of cadmium-based nanoparticles and as a stabilizer in polymers.
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length (12 carbon atoms), which provides distinct thermal and chemical properties compared to other cadmium carboxylates. This makes it particularly suitable for certain applications, such as in the synthesis of cadmium-based nanoparticles with controlled morphologies .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important material for various fields, including chemistry, biology, medicine, and industrial applications
属性
CAS 编号 |
101012-89-9 |
|---|---|
分子式 |
C24H46CdO4 |
分子量 |
511.0 g/mol |
IUPAC 名称 |
cadmium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI 键 |
ITQVEYJXZXMBTR-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



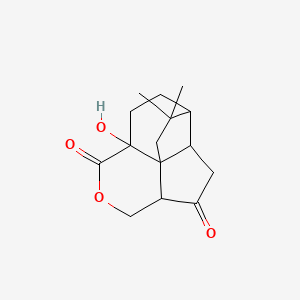

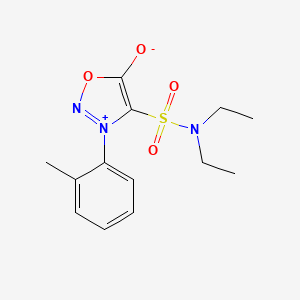

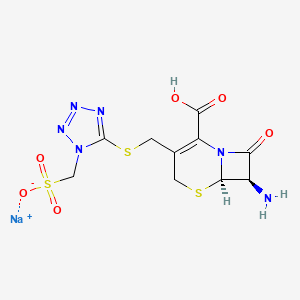

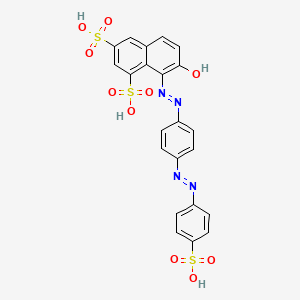
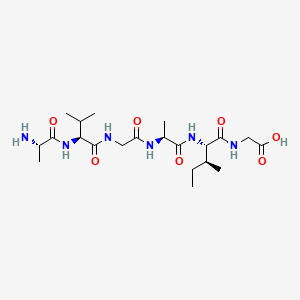

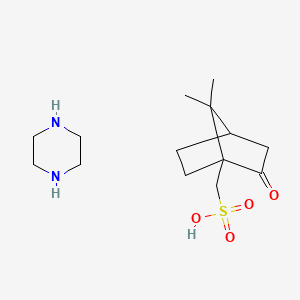
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
